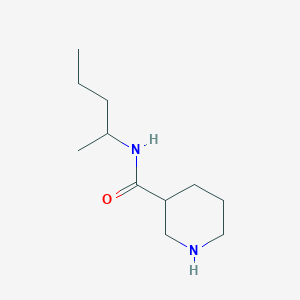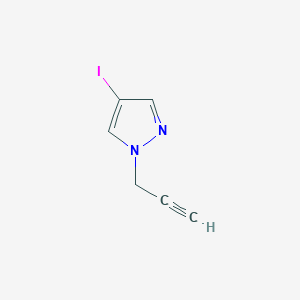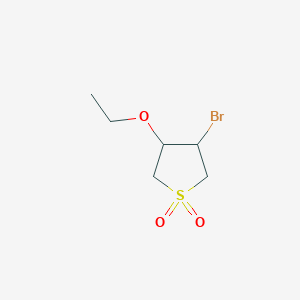
3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C6H11BrO3S and a molecular weight of 243.12 g/mol . It is a member of the thiolane family, characterized by a five-membered ring containing sulfur. This compound is notable for its bromine and ethoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione typically involves the bromination of 4-ethoxy-1lambda6-thiolane-1,1-dione. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfur atom in the thiolane ring can participate in redox reactions, altering the oxidation state of the compound.
Addition Reactions: The ethoxy group can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can lead to sulfoxides or sulfones .
Scientific Research Applications
3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The bromine and ethoxy groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Bromotetrahydrothiophene 1,1-dioxide: Similar in structure but lacks the ethoxy group.
3-(2-bromoacetyl)-1lambda6-thiolane-1,1-dione: Contains a bromoacetyl group instead of an ethoxy group.
(3S)-3-bromo-1lambda6-thiolane-1,1-dione: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
3-Bromo-4-ethoxy-1lambda6-thiolane-1,1-dione is unique due to the presence of both bromine and ethoxy substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H11BrO3S |
|---|---|
Molecular Weight |
243.12 g/mol |
IUPAC Name |
3-bromo-4-ethoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C6H11BrO3S/c1-2-10-6-4-11(8,9)3-5(6)7/h5-6H,2-4H2,1H3 |
InChI Key |
KRSJGROLQNSVAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CS(=O)(=O)CC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


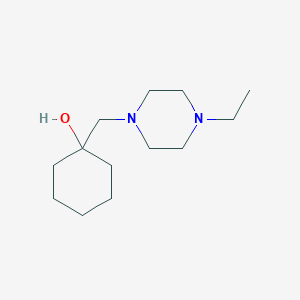
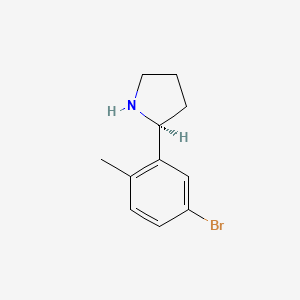
![6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13326012.png)
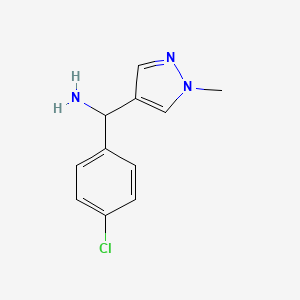
![N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline](/img/structure/B13326025.png)
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B13326037.png)

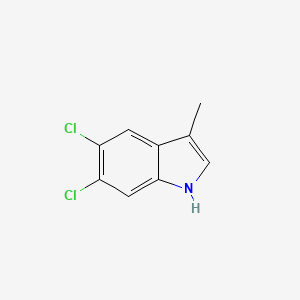
![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
